Zuclopenthixol Succinate Salt
Description
Zuclopenthixol Succinate Salt (CAS 1246833-58-8) is the cis(Z)-isomer of clopenthixol, a thioxanthene-class neuroleptic with potent dopamine D1/D2 receptor antagonism . It is primarily used as an antipsychotic for schizophrenia and related psychotic disorders. The succinate salt formulation enhances solubility and stability, making it suitable for research applications, including isotopic labeling (e.g., Zuclopenthixol-d4 Succinate Salt, CAS 1246833-97-5) for pharmacokinetic and metabolic studies . Unlike its depot formulations (acetate and decanoate salts), which are administered via intramuscular injection for sustained release, the succinate salt is less commonly used clinically but serves as a critical reference standard in analytical chemistry .
Properties
IUPAC Name |
butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEAHHOXAMWWOW-RZFZGDDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Zuclopenthixol Succinate Salt involves the reaction of 2-chlorothioxanthene with piperazine and subsequent reaction with succinic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : Zuclopenthixol Succinate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Chemistry: : In chemistry, Zuclopenthixol Succinate Salt is used as a reference standard for analytical purposes. It is also studied for its reactivity and interaction with other chemical compounds .
Biology: : In biological research, this compound is used to study its effects on neurotransmitter systems, particularly dopamine receptors. It helps in understanding the biochemical pathways involved in mental disorders .
Medicine: : Medically, this compound is used in the treatment of schizophrenia and other psychotic disorders. It helps in managing symptoms such as hallucinations, delusions, and agitation .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of antipsychotic medications. It is also involved in the development of new therapeutic agents targeting mental health disorders .
Mechanism of Action
Zuclopenthixol Succinate Salt primarily acts by antagonizing D1 and D2 dopamine receptors. This antagonism helps in reducing the symptoms of schizophrenia by modulating the dopamine pathways in the brain. The compound also has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Pharmacokinetic and Clinical Profiles
Zuclopenthixol’s pharmacokinetics and clinical effects vary significantly across its salt forms and compared to other antipsychotics:
Key Insights :
- Zuclopenthixol decanoate demonstrates superior retention and reduced hospitalization compared to risperidone and flupentixol .
- The acetate form provides rapid sedation but requires frequent dosing, limiting its utility in chronic settings .
Antiviral Activity
Zuclopenthixol exhibits off-target antiviral effects, distinguishing it from most antipsychotics:
Key Insights :
- In COVID-19, zuclopenthixol’s activity surpasses chloroquine in vitro, though clinical trials are lacking .
Side Effect Profiles
Zuclopenthixol’s adverse effects contrast with other antipsychotics:
Key Insights :
- Zuclopenthixol potentiates seizures during electroconvulsive therapy (ECT), unlike quetiapine .
- Its acetate form causes early sedation but fewer movement disorders compared to haloperidol .
Pharmacopeial and Analytical Comparisons
Zuclopenthixol Succinate’s stability and purity are critical for research:
Key Insights :
- Both succinate salts exhibit solvent-dependent solubility influenced by hydrogen bonding and dielectric constants .
Biological Activity
Zuclopenthixol succinate salt is a thioxanthene derivative primarily utilized as an antipsychotic medication. Its biological activity is largely attributed to its interactions with various neurotransmitter receptors, particularly dopamine receptors, which play a crucial role in the management of psychiatric disorders such as schizophrenia. This article delves into the compound's mechanism of action, pharmacokinetics, and clinical efficacy, supported by relevant case studies and research findings.
This compound acts mainly as an antagonist at the D1 and D2 dopamine receptors , as well as the 5-hydroxytryptamine receptor 2A (5-HT2A) and alpha-1A adrenergic receptor . This antagonistic action leads to a reduction in dopaminergic signaling, which is implicated in the pathophysiology of psychotic symptoms.
Key Mechanisms:
- Dopamine Receptor Antagonism : By blocking D1 and D2 receptors, zuclopenthixol decreases dopamine-mediated signaling, which is beneficial in alleviating symptoms such as hallucinations and delusions .
- Serotonin Receptor Interaction : The compound also influences serotonergic pathways, contributing to its overall antipsychotic effects .
- Adrenergic Receptor Effects : Antagonism at alpha-adrenergic receptors may help manage agitation and aggression in patients .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 49% |
| Volume of Distribution | 20 L/kg |
| Protein Binding | 98-99% |
| Half-life | 20 hours (tablet), 19 days (depot) |
| Metabolism | Primarily via cytochrome P450 enzymes (CYP2D6) |
| Elimination Route | Primarily feces (90%), urine (10%) |
The depot formulation allows for prolonged release, making it suitable for patients requiring long-term treatment without frequent dosing .
Clinical Efficacy and Case Studies
Numerous studies have evaluated the efficacy of zuclopenthixol in treating schizophrenia and other serious mental illnesses. A systematic review highlighted its effectiveness compared to other depot antipsychotics:
- Efficacy : Zuclopenthixol decanoate has been shown to prevent or postpone relapses more effectively than some other depot preparations. The number needed to treat (NNT) for preventing relapses was reported at 8 (CI 5-53) .
- Adverse Effects : While effective, zuclopenthixol may induce more adverse effects compared to other treatments. The number needed to harm (NNH) was calculated at 5 (CI 3-31), indicating a higher risk of side effects .
Notable Case Study Findings:
- In a cohort study involving patients with chronic schizophrenia, those treated with zuclopenthixol experienced significant reductions in psychotic symptoms over a 12-month period compared to baseline assessments.
- A comparative analysis showed that patients on zuclopenthixol required fewer anticholinergic medications than those on other depot formulations, indicating a favorable side effect profile regarding extrapyramidal symptoms .
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate the dopamine receptor antagonism of zuclopenthixol succinate salt?
- Methodology : Use in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) to measure affinity (Ki values) for D1/D2 receptors. Pair this with in vivo behavioral models (e.g., apomorphine-induced climbing in rodents) to assess functional antagonism. Validate findings using receptor knockout models or selective antagonists as controls .
- Key Considerations : Ensure receptor specificity by testing against other neurotransmitter systems (e.g., serotonin, adrenergic receptors) to rule off-target effects.
Q. What analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?
- Methodology : Develop a stability-indicating HPLC method with UV detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer). Validate parameters per ICH guidelines (linearity, precision, LOD/LOQ). For impurity profiling, use forced degradation studies (acid/base hydrolysis, oxidation) and characterize degradation products via LC-MS/MS .
- Data Interpretation : Compare impurity peaks with pharmacopeial standards and assess degradation pathways (e.g., ester hydrolysis due to succinate moiety instability).
Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?
- Methodology : Employ a two-step synthesis: (1) Prepare zuclopenthixol free base via thiothixene intermediate, (2) React with succinic anhydride in anhydrous conditions. Monitor reaction progress via TLC/HPLC. Use recrystallization (e.g., ethanol-water) for purification.
- Quality Control : Characterize final product via NMR (¹H/¹³C), FT-IR (confirm ester formation), and elemental analysis. Purity should exceed 99% for pharmacological studies .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in zuclopenthixol’s efficacy across psychiatric and oncological studies?
- Methodology : Conduct RNA sequencing (RNA-seq) on zuclopenthixol-treated cells (e.g., melanoma vs. neuronal cells) to identify context-dependent pathways (e.g., autophagy induction in cancer vs. dopamine signaling blockade in psychosis). Validate findings using siRNA knockdown of candidate genes (e.g., ATG5 for autophagy) .
- Data Contradiction Analysis : Compare pharmacokinetic parameters (e.g., BBB penetration in brain metastasis models) and dose-response curves across studies to reconcile divergent outcomes .
Q. How should researchers address methodological limitations in clinical trials evaluating zuclopenthixol acetate for acute agitation?
- Methodology : Design double-blind RCTs with standardized dosing (e.g., 50–150 mg IM) and objective endpoints (e.g., Brief Psychiatric Rating Scale). Address attrition bias by using intention-to-treat analysis. Include active comparators (e.g., haloperidol) to assess relative efficacy .
- Gaps in Literature : Previous studies lacked clarity in randomization and excluded non-compliant patients, skewing results. Future trials should pre-register protocols (ClinicalTrials.gov ) and adhere to CONSORT guidelines .
Q. What strategies are effective for investigating rare adverse effects like pretibial edema associated with zuclopenthixol?
- Methodology : Retrospective case-control studies using pharmacovigilance databases (e.g., FAERS, WHO VigiBase). Apply the Naranjo Adverse Drug Reaction Probability Scale to assess causality. For mechanistic insights, measure histamine or bradykinin levels in serum, as antipsychotics may induce vascular leakage .
- Hypothesis Testing : Conduct in vivo experiments to evaluate zuclopenthixol’s effect on endothelial permeability (e.g., Evans blue dye extravasation assay in rodents).
Q. How can zuclopenthixol’s antitumor effects be systematically validated for repurposing in melanoma therapy?
- Methodology : Use syngeneic or xenograft melanoma models to assess tumor growth inhibition. Combine zuclopenthixol with immune checkpoint inhibitors (e.g., anti-PD1) to evaluate synergy. Perform RNA-seq to identify gene signatures predictive of response .
- Translational Relevance : Prioritize pharmacokinetic studies to confirm brain penetration in metastatic models, leveraging LC-MS/MS for tissue distribution analysis .
Data Presentation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
